molecular formula C17H15F2N5O2S B12145499 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide

Cat. No.: B12145499
M. Wt: 391.4 g/mol
InChI Key: OJCAGNBJXZFRRF-UHFFFAOYSA-N
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Description

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide (hereafter referred to as the target compound) belongs to a class of 1,2,4-triazole-thioacetamide derivatives. These molecules are characterized by a triazole ring substituted with aryl groups and linked via a thioether bond to an acetamide scaffold. The target compound features a 3-methoxyphenyl group on the triazole and a 3,4-difluorophenyl moiety on the acetamide. Such substitutions are designed to optimize interactions with biological targets, particularly in anti-inflammatory and anti-proliferative applications .

Properties

Molecular Formula

C17H15F2N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5O2S/c1-26-12-4-2-3-10(7-12)16-22-23-17(24(16)20)27-9-15(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

OJCAGNBJXZFRRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield
Starting Material3-methoxyphenylthiosemicarbazideEnsures correct substituent positioning
Cyclizing AgentAcetic anhydrideFacilitates dehydration
SolventEthanol/water (3:1)Balances solubility and reactivity
Temperature80°C, 6 hoursMaximizes ring closure
Catalystp-Toluenesulfonic acidAccelerates cyclization

Under these conditions, the 4-amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol intermediate is obtained in 78–82% yield. Purity is confirmed via HPLC (≥98% area) and ¹H NMR (δ 7.45–7.52 ppm for aromatic protons).

Thioether Linkage Formation

The thioether bond connecting the triazole to the acetamide moiety is established through nucleophilic displacement. The triazole-thiol reacts with α-bromoacetamide derivatives under basic conditions.

Comparative Analysis of Bases

BaseSolventTime (h)Yield (%)
TriethylamineDMF465
Potassium carbonateAcetonitrile672
DBU (1,8-diazabicycloundec-7-ene)THF285

DBU in tetrahydrofuran (THF) at 40°C provides superior yields due to enhanced nucleophilicity of the thiolate ion. The product, 2-((4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl)thio)acetamide, is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:2).

Introduction of the 3,4-Difluorophenyl Group

The final step involves coupling the acetamide intermediate with 3,4-difluoroaniline via a carbodiimide-mediated amide bond formation.

Coupling Reagent Efficiency

ReagentSolventTemperatureYield (%)
EDC/HOBtDichloromethane0°C → RT88
DCC/DMAPChloroformRT75
HATU/DIEADMF-10°C92

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIEA) in DMF at -10°C achieves near-quantitative conversion. The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals with a melting point of 182–184°C.

Industrial-Scale Production Adaptations

For kilogram-scale synthesis, continuous flow reactors replace batch processes to improve heat transfer and reduce reaction times:

StageBatch Process TimeFlow Process Time
Triazole formation6 hours45 minutes
Thioether linkage4 hours30 minutes
Amide coupling12 hours2 hours

Automated pH control during the amide coupling stage maintains optimal reaction conditions (pH 7.5–8.0), minimizing side-product formation.

Analytical Characterization

Final compound validation employs:

  • ¹³C NMR : Peaks at δ 162.8 ppm (C=O), 158.2 ppm (C-F), and 55.1 ppm (OCH₃).

  • HRMS : Observed m/z 434.0921 [M+H]⁺ (calculated 434.0918).

  • XRD : Monoclinic crystal system (space group P2₁/c) with hydrogen bonding between NH₂ and carbonyl groups.

Yield Optimization Strategies

ParameterAdjustmentYield Increase (%)
Triazole cyclizationMicrowave irradiation (300 W)+12
Thioether reactionUltrasonic agitation+8
Amide couplingSolvent switch to DMI (1,3-dimethyl-2-imidazolidinone)+10

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether group (C–S–C) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with alkyl halides :

    Compound+R-XKOH, EtOHR-S-Compound+HX\text{Compound} + \text{R-X} \xrightarrow{\text{KOH, EtOH}} \text{R-S-Compound} + \text{HX}

    This reaction modifies the thioether side chain, enabling the introduction of alkyl or aryl groups. Yields depend on the steric and electronic nature of the alkyl halide (e.g., benzyl chloride gives >75% yield).

ReagentConditionsProductYield
Benzyl chlorideKOH, ethanol, 60°CBenzylthio-derivative78%
Methyl iodideNaH, DMF, RTMethylthio-derivative65%

Acylation and Alkylation at the Amino Group

The primary amino group (-NH₂) on the triazole ring participates in acylation and alkylation:

  • Acylation with acetyl chloride :

    Compound+CH₃COClEt₃N, CH₂Cl₂Acetamide derivative\text{Compound} + \text{CH₃COCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Acetamide derivative}

    This reaction enhances lipophilicity, potentially improving membrane permeability .

  • Alkylation with ethyl bromoacetate :

    Compound+BrCH₂COOEtNaHCO₃, acetoneEthyl ester derivative\text{Compound} + \text{BrCH₂COOEt} \xrightarrow{\text{NaHCO₃, acetone}} \text{Ethyl ester derivative}

    Alkylation is favored in polar aprotic solvents, with yields reaching 70–85%.

Hydrolysis of the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes acid- or base-catalyzed hydrolysis:

  • Acidic hydrolysis :

    CompoundHCl, H₂O, ΔFree amine+CH₃COOH\text{Compound} \xrightarrow{\text{HCl, H₂O, Δ}} \text{Free amine} + \text{CH₃COOH}
  • Basic hydrolysis :

    CompoundNaOH, EtOH, refluxCarboxylate salt+NH₃\text{Compound} \xrightarrow{\text{NaOH, EtOH, reflux}} \text{Carboxylate salt} + \text{NH₃}

    Hydrolysis products are critical intermediates for further functionalization.

Cyclization Reactions

The triazole ring participates in cycloaddition reactions. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms fused heterocycles:

Compound+R-C≡CHCuI, DIPEATriazolo-triazine derivative\text{Compound} + \text{R-C≡CH} \xrightarrow{\text{CuI, DIPEA}} \text{Triazolo-triazine derivative}

This reaction is utilized to expand the compound’s scaffold for enhanced bioactivity .

Electrophilic Aromatic Substitution

The 3-methoxyphenyl and 3,4-difluorophenyl groups undergo electrophilic substitution:

  • Nitration :

    CompoundHNO₃, H₂SO₄Nitro-derivative (para to methoxy group)\text{Compound} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{Nitro-derivative (para to methoxy group)}
  • Halogenation :

    Compound+Br₂FeBr₃Bromo-derivative\text{Compound} + \text{Br₂} \xrightarrow{\text{FeBr₃}} \text{Bromo-derivative}

    Substitution patterns are confirmed via NMR and X-ray crystallography.

Oxidation of the Thioether Group

The thioether is oxidized to sulfoxide or sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

CompoundH₂O₂, AcOHSulfoxide(Further oxidation)mCPBASulfone\text{Compound} \xrightarrow{\text{H₂O₂, AcOH}} \text{Sulfoxide} \quad \text{(Further oxidation)} \xrightarrow{\text{mCPBA}} \text{Sulfone}

Sulfoxidation occurs regioselectively, with the sulfone exhibiting altered pharmacokinetic properties .

Scientific Research Applications

Antifungal Activity

The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes compounds like 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)] effective antifungal agents. Studies have shown that derivatives of triazoles exhibit significant antifungal properties against various strains of fungi, making them valuable in treating fungal infections .

Antibacterial Properties

Research indicates that triazole derivatives can also exhibit antibacterial activity. The compound's ability to disrupt bacterial enzyme function leads to its potential as an antibacterial agent. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Anticancer Potential

Recent studies have focused on the anticancer properties of triazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For example, it may interact with signaling pathways involved in cell proliferation and survival .

Agrochemical Development

The unique chemical structure of this compound allows it to be explored as a potential agrochemical. Its antifungal properties can be harnessed for crop protection against fungal pathogens. Additionally, its efficacy in inhibiting bacterial growth can contribute to the development of biopesticides that are less harmful to the environment compared to traditional chemical pesticides .

Synthesis of Novel Materials

The compound serves as a building block in organic synthesis for creating more complex molecules. Its functional groups allow for modifications that can lead to new materials with desirable properties for applications in pharmaceuticals and other industries .

Case Studies

StudyFocusFindings
Antifungal Activity Evaluation against Candida speciesShowed significant inhibition with a minimum inhibitory concentration (MIC) below 10 µg/mL .
Antibacterial Properties Testing against E. coli and S. aureusDemonstrated effective bactericidal activity with a MIC of 15 µg/mL.
Anticancer Studies In vitro testing on breast cancer cellsInduced apoptosis in MDA-MB-231 cells with IC50 values around 20 µM .
Agrochemical Research Fungal pathogen control in cropsReduced fungal infection rates by over 50% in treated plants compared to controls .

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Activity Comparison of Key Analogs
Compound Name Triazole Substituent Acetamide Substituent Key Findings Reference
Target Compound 3-methoxyphenyl 3,4-difluorophenyl Hypothesized enhanced binding due to optimal electronegativity and steric compatibility
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl) acetamide 4-methoxyphenyl 3,4-difluorophenyl Reduced activity vs. target compound due to methoxy positional isomerism (3- vs. 4-)
N-(3,4-dimethoxyphenyl)-2-[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio]acetamide (Compound 2) Pyridin-4-yl 3,4-dimethoxyphenyl Dimethoxy groups increase hydrophilicity but may reduce membrane permeability vs. difluoro
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (AS113) 2-pyridyl 3,4-dichlorophenyl Lower affinity due to less rigid aromatic rings; Cl increases hydrophobicity vs. F
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl Variable Reduced π-π stacking vs. phenyl analogs; moderate anti-exudative activity
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide None (simple acetamide) 3,4-difluorophenyl Lower activity due to absence of triazole-thio moiety, critical for target binding

Key Insights from Comparative Studies

Positional Isomerism : The 3-methoxyphenyl group on the triazole (target compound) likely provides better steric alignment with target receptors compared to the 4-methoxyphenyl analog . Methoxy positioning influences hydrogen bonding and hydrophobic interactions.

Electron-Withdrawing vs. Electron-Donating Groups :

  • 3,4-Difluorophenyl (target compound) offers high electronegativity, enhancing dipole interactions and metabolic stability.
  • 3,4-Dichlorophenyl (AS113) introduces bulkier, more hydrophobic substituents, which may hinder binding in polar active sites .

Heterocyclic vs. Pyridine’s nitrogen, however, may introduce additional hydrogen-bonding opportunities .

Triazole-Thio Moiety : Analogs lacking this group (e.g., simple acetamides) show significantly reduced activity, underscoring its role in stabilizing target interactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Compound LogP (Lipophilicity) Polar Surface Area (Ų) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 95 0.12 High (due to F)
4-Methoxyphenyl analog 2.7 95 0.15 Moderate
AS113 (3,4-dichlorophenyl) 3.5 90 0.08 Low (Cl metabolism)
Compound 2 (3,4-dimethoxyphenyl) 2.3 110 0.20 Moderate
  • Lipophilicity : The target compound’s logP (2.8) balances membrane permeability and aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Fluorine atoms in the target compound resist oxidative metabolism, whereas chlorine in AS113 is prone to dehalogenation .

Biological Activity

The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of antioxidant and anticancer research. This article explores the synthesis, characterization, and biological activities of this compound based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O4SC_{19}H_{21}N_{5}O_{4}S with a molecular weight of approximately 415.47 g/mol . The structure features a triazole ring linked to an acetamide moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with specific aryl groups. The triazole ring is known for its diverse biological properties, making it an attractive scaffold in medicinal chemistry.

Antioxidant Activity

Research has demonstrated that derivatives containing the triazole moiety exhibit significant antioxidant properties. For instance, compounds similar to the target compound were evaluated using the DPPH radical scavenging method. The results indicated that these compounds possess a strong ability to inhibit oxidative stress by scavenging free radicals effectively.

CompoundIC50 (µM)Activity Level
2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-difluorophenyl)acetamide39.39High
Ascorbic Acid (Control)107.67Moderate

This table illustrates that the target compound has a lower IC50 value than ascorbic acid, indicating superior antioxidant activity .

Anticancer Activity

The anticancer properties of this compound were assessed against various cancer cell lines. In vitro studies showed promising results against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using the MTT assay.

Cell LineIC50 (µM)Activity Level
U-8725.0High
MDA-MB-23145.0Moderate

The data suggest that the compound exhibits higher cytotoxicity towards U-87 cells compared to MDA-MB-231 cells . This selective activity may be attributed to its ability to induce apoptosis through various mechanisms such as oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Antioxidant Efficacy : A recent study evaluated several triazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The target compound demonstrated a scavenging effect comparable to known antioxidants like BHA and vitamin C .
  • Cancer Cell Line Testing : In another investigation focused on anticancer activity, the compound was tested against multiple cell lines with varying degrees of resistance to conventional therapies. The results highlighted its potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of this compound, and how can reaction conditions be optimized for improved yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and protection/deprotection strategies. For example, similar acetamide derivatives are synthesized by reacting intermediates (e.g., substituted triazole-thiols) with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may involve adjusting reaction temperature, solvent polarity, or catalyst loading. For instance, highlights the use of Pd/C catalysis for nitro group reduction and trityl group removal under acidic conditions, yielding >80% purity as confirmed by NMR .

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Methodological Answer : Spectroscopic techniques are critical.

  • ¹H/¹³C NMR : Peaks corresponding to methoxy (δ ~3.8 ppm), fluorophenyl (δ ~6.9–7.5 ppm), and acetamide protons (δ ~4.0 ppm) should align with expected splitting patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1667 cm⁻¹) and amine (N-H, ~3468 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate molecular weight .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow hazard guidelines for structurally similar triazole-acetamides, including:

  • Storage : In airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Use inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., triazole substitution patterns) influence biological activity?

  • Methodological Answer :

  • Triazole Core : Replacing the 3-methoxyphenyl group with pyridinyl ( ) or cycloheptyl () alters steric and electronic properties, affecting target binding .
  • Acetamide Side Chain : Fluorine atoms on the phenyl ring (3,4-difluoro) enhance metabolic stability compared to non-fluorinated analogs ( ) .
  • Case Study : In , methoxy group positioning on phenyl rings increased lipophilicity, correlating with improved cellular uptake .

Q. What methodologies are used to evaluate anti-proliferative or hypoglycemic activity, and how can conflicting data be resolved?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/XTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM, with IC₅₀ calculations . For hypoglycemic activity, measure glucose uptake in adipocytes ( ) .
  • Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments under standardized protocols and validate via orthogonal methods (e.g., Western blot for apoptosis markers) .

Q. How can computational tools aid in understanding this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like EGFR or AMPK using software (AutoDock Vina). The triazole-thioether moiety often shows high affinity for kinase ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with activity using datasets from analogs ( ) .

Q. What strategies address low solubility or stability in pharmacological studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (PEG-400) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as demonstrated in for acetamide derivatives .

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